molecular formula C11H12BrClN2 B12347073 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine

2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B12347073
M. Wt: 287.58 g/mol
InChI Key: OMLNZWZCVZXDFI-UHFFFAOYSA-N
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Description

This compound is a halogenated tryptamine derivative featuring a bromo group at position 7, a chloro group at position 5, and a methyl group at position 2 on the indole ring, with an ethanamine side chain at position 3 (Figure 1). Its molecular formula is C₁₁H₁₁BrClN₂, and its molecular weight is 299.58 g/mol (calculated).

Properties

IUPAC Name

2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6/h4-5,15H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLNZWZCVZXDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Br)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-bromo-5-chloro-2-methylindole.

    Bromination and Chlorination: The indole ring is brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Alkylation: The brominated and chlorinated indole is then subjected to alkylation with ethylamine to introduce the ethanamine side chain.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by alkylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with hydrogen replacing the halogens.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The bromine and chlorine substitutions can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Halogenated Indole Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Indole Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine 7-Br, 5-Cl, 2-Me C₁₁H₁₁BrClN₂ 299.58 Triple halogen/methyl substitution
2-(5-Bromo-2-methyl-1H-indol-3-yl)ethanamine 5-Br, 2-Me C₁₁H₁₃BrN₂ 253.14 Lacks Cl at position 5
2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride 7-Br, 2-Me C₁₁H₁₃BrN₂·HCl 289.60 Hydrochloride salt; enhanced solubility
2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride 6-Br C₁₀H₁₁BrN₂·HCl 275.57 Bromo at position 6; no methyl group
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine 5-Cl, 2-Me C₁₁H₁₃ClN₂ 208.69 Lacks Br; lower molecular weight

Key Observations :

  • Substituent Position: Bromo at position 7 (target compound) vs.
  • Halogen Diversity: The combination of Br and Cl in the target compound may enhance lipophilicity compared to mono-halogenated analogs, influencing bioavailability .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for in vivo studies.

Tryptamine Derivatives with Modified Side Chains

Table 2: Functional Group and Bioactivity Comparisons
Compound Name Side Chain Modification Key Interactions/Applications References
2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine Ethanamine (unmodified) Potential HSP90 inhibition (inferred)
25I-NBOMe N-Benzyl-2-methoxyphenyl Psychedelic activity via 5-HT₂A agonism
2-(6-Methoxy-1H-indol-3-yl)ethanamine Methoxy at position 6 Serotonergic activity (5-Methoxytryptamine analog)
[2-(5-Ethyl-1H-indol-3-yl)ethanamine] Ethyl at position 5 HSP90 inhibition via GLU527 binding

Key Observations :

  • NBOMe Series : Unlike the target compound, 25I-NBOMe includes a bulky N-benzyl group, conferring high 5-HT₂A receptor affinity but also neurotoxicity .
  • HSP90 Interactions : Tryptamines with ethyl/propyl groups (e.g., ) bind to GLU527 and TYR604 of HSP90, suggesting the target compound may share similar binding modes due to its halogenated indole core.

Impact of Halogen Type and Position

Table 3: Halogen-Specific Effects
Halogen Combination Example Compound Potential Impact on Activity References
Br + Cl Target compound Enhanced lipophilicity and binding affinity
Br + F 2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-yl)ethanamine Increased metabolic stability
Cl only 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine Reduced steric hindrance

Key Observations :

  • Fluoro Substitution : Fluorine’s electronegativity may improve metabolic stability compared to Br/Cl .
  • Chloro vs. Bromo : Bromo’s larger atomic radius may enhance π-π stacking in receptor pockets compared to chloro .

Biological Activity

2-(7-Bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 2-(7-bromo-5-chloro-2-methylindol-3-yl)ethylamine hydrochloride, is a compound belonging to the indole family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H13BrClN2
  • Molar Mass : 324.04 g/mol
  • CAS Number : 1049737-51-0

The primary biological activity of 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine is attributed to its interaction with various receptors and enzymes in the body. Notably, it has been shown to bind with high affinity to the NMDA receptor, influencing neurotransmission and potentially offering neuroprotective effects.

Biochemical Pathways

The compound's activity may involve several biochemical pathways:

  • NMDA Receptor Modulation : It affects synaptic plasticity and memory functions.
  • Apoptotic Pathways : Inhibition of anti-apoptotic proteins such as Bcl-2, promoting cell death in cancerous cells.
  • Cell Signaling : Influences various signaling cascades that regulate cell proliferation and survival.

Antiproliferative Effects

Research indicates that compounds similar to 2-(7-bromo-5-chloro-2-methyl-1H-indol-3-yl)ethanamine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the compound's effects on human epithelial cancer cells (A549), breast cancer cells (MCF-7), and colon cancer cells (HT29). The results demonstrated a notable reduction in cell viability at specific concentrations.

Cell LineIC50 (µM)Reference
A5499.5
MCF-711.9
HT29Not specified

Case Studies

  • Caspase Activation : In a study involving apoptosis assays, compounds related to this indole derivative showed increased levels of caspase 3 and caspase 8, indicating enhanced apoptotic activity compared to controls .
  • EGFR Inhibition : The compound was also evaluated for its inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The study reported IC50 values comparable to established EGFR inhibitors like osimertinib .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that derivatives of this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The safety profile appears promising based on in vitro studies, with no significant cytotoxicity observed at effective doses .

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